molecular formula C23H19N3O4 B5913054 N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide

N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide

Cat. No. B5913054
M. Wt: 401.4 g/mol
InChI Key: DQYACFVEOQFORT-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide, also known as QMF-7, is a chemical compound that has been synthesized for scientific research purposes. It has shown potential in various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It works by activating the caspase-3 pathway, which leads to the destruction of cancer cells. N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that it has not been extensively studied in vivo, which means that its effects on living organisms are not well understood.

Future Directions

There are several future directions for research on N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its effects on other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide involves the reaction of 4-methoxybenzaldehyde with 8-hydroxyquinoline in the presence of a base, followed by the reaction with furoic acid hydrazide. The resulting compound is N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide, which is a yellow solid with a melting point of 210-212°C.

Scientific Research Applications

N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has been used in scientific research to investigate its potential as a therapeutic agent. It has shown promising results in various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research.

properties

IUPAC Name

N-[(Z)-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-28-19-10-9-16(14-25-26-23(27)21-8-4-12-29-21)13-18(19)15-30-20-7-2-5-17-6-3-11-24-22(17)20/h2-14H,15H2,1H3,(H,26,27)/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYACFVEOQFORT-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=CO2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-{4-methoxy-3-[(quinolin-8-yloxy)methyl]phenyl}methylidene]furan-2-carbohydrazide

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